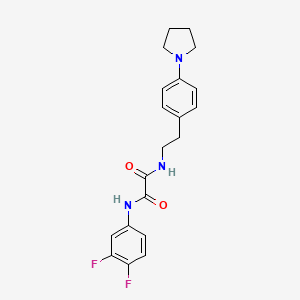
N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a useful research compound. Its molecular formula is C20H21F2N3O2 and its molecular weight is 373.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H26F2N4O2
- Molecular Weight : 416.5 g/mol
- CAS Number : 922981-85-9
Research indicates that this compound may act through multiple pathways:
- NLRP3 Inhibition : The compound has been studied for its role as an NLRP3 inflammasome inhibitor. NLRP3 is implicated in various inflammatory diseases, and inhibiting its activity can reduce the release of pro-inflammatory cytokines such as IL-1β .
- Anti-inflammatory Effects : In vitro studies have shown that this compound significantly reduces inflammation markers in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory conditions .
- Cardioprotective Properties : In vivo studies demonstrated that this compound could mitigate cardiac damage following ischemia/reperfusion injury, suggesting its therapeutic potential in cardiovascular diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | NLRP3 Inflammasome Inhibition | In vitro assays on human macrophages | Reduced IL-1β release by 35.5% at 10 μM concentration |
| Study 2 | Anti-inflammatory Effects | LPS-induced inflammation models | Significant reduction in TNF-α and IL-6 levels |
| Study 3 | Cardioprotection | Rat model of ischemia/reperfusion injury | Improved post-ischemic recovery and reduced infarct size |
Case Study 1: NLRP3 Inhibition
In a study focusing on the structure-activity relationship of oxalamide derivatives, this compound was identified as a potent inhibitor of the NLRP3 inflammasome. The compound was shown to prevent pyroptosis and significantly decrease IL-1β release in human macrophages exposed to inflammatory stimuli .
Case Study 2: Cardiovascular Benefits
In another investigation, the compound was administered to rats on a high-fat diet to assess its cardioprotective effects. The results indicated that treatment with the oxalamide led to improved glucose metabolism, reduced systemic inflammation markers, and enhanced cardiac function post-injury .
Propiedades
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2/c21-17-8-5-15(13-18(17)22)24-20(27)19(26)23-10-9-14-3-6-16(7-4-14)25-11-1-2-12-25/h3-8,13H,1-2,9-12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLPFNXPNMPZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














